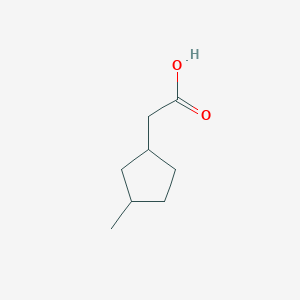

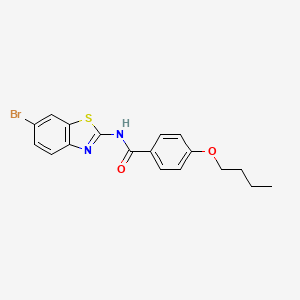

![molecular formula C20H20IN5O B2490108 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide CAS No. 923257-65-2](/img/structure/B2490108.png)

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives involves reactions between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH. This process is indicative of the broader synthetic routes available for creating complex benzamide derivatives, including the target compound (M. Laxmi, G. Ravi, A. Nath, 2019).

Molecular Structure Analysis

The structural properties of benzamide derivatives and analogs have been extensively studied. For example, the barriers to rotation around the carbon-amino nitrogen bond in related compounds have been determined using dynamic NMR spectroscopy, X-ray crystal structures, and quantum chemical calculations. These studies highlight the structural nuances and electronic polarization critical for understanding the target compound's molecular framework (H. Karlsen, P. Kolsaker, C. Romming, E. Uggerud, 2002).

Chemical Reactions and Properties

Chemical reactions involving similar benzamide derivatives often include nucleophilic substitution and condensation reactions, leading to a variety of biological activities. These reactions are essential for tailoring the chemical properties of the compound for specific applications, as seen in the synthesis of antimicrobial and antifungal agents (D. Raffa, G. Daidone, F. Plescia, D. Schillaci, B. Maggio, L. Torta, 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as density and refractive index, are influenced by their molecular structure and the environment. For instance, studies on related compounds in aqueous solutions have shown a linear relation between concentration and both density and refractive index, revealing insights into the compound's interactions at the molecular level (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzamide derivatives can be finely tuned through molecular modifications. For example, the introduction of specific substituents can significantly alter the compound's binding affinities and reactivities, as demonstrated in structure-affinity relationship studies (R. Perrone, F. Berardi, N. Colabufo, M. Leopoldo, V. Tortorella, 2000).

Applications De Recherche Scientifique

Synthesis and Biodistribution

- Synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide via a bis(dithiocarbamate) nitridotechnetium(V) complex: A study highlighted the synthesis of a sodium N-{2-[4-(N-diethylaminoethylcarbamoyl)phenyl]ethyl}-N-methyldithiocarbamate ligand, which was used to form a nitridotechnetium complex. This complex showed potential for diagnosing malignant melanoma using SPECT (Auzeloux et al., 1999).

Supramolecular Reagents

- Balancing Hydrogen-Bond Donors and Acceptors in a Family of Bifunctional Aromatic N-Heterocycles: A series of pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized. This included compounds with a structure similar to N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide (Aakeröy et al., 2007).

Impurity Identification in Pharmaceuticals

- Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide: This study involved the isolation and identification of impurities in Repaglinide, an anti-diabetic drug, using techniques like liquid chromatography and mass spectrometry. Compounds structurally related to N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide were identified and characterized (Kancherla et al., 2018).

Antifungal Activity

- Synthesis and antifungal activity of new N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides: This research focused on synthesizing compounds with a Benodanil-like structure to study their antifungal activity against phytopathogenic fungal strains (Raffa et al., 2002).

Pharmacological Profile of Nonpeptide CRF1 Receptor Antagonists

- In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001: This study investigated the pharmacological properties of novel compounds structurally similar to N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide. These compounds were found to be potent and selective CRF1 receptor antagonists (Chaki et al., 1999).

Anti-Pneumocystis Carinii Pneumonia Activity

- Anti-Pneumocystis carinii pneumonia activity of dicationic diaryl methylprimidines: This study reported the synthesis of compounds like 2,4-bis-(4-amidinophenyl)-6-methylpyrimidine. These compounds showed strong binding to the minor groove of poly-dA-dT and demonstrated activity against Pneumocystis carinii pneumonia in an immunosuppressed rat model (Boykin et al., 1998).

Propriétés

IUPAC Name |

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-17-10-8-16(9-11-17)24-19(27)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBFQVCFYHZAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)

![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)